imidazo[1,5-a]pyridin-6-yl-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone
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Overview
Description
Imidazo[1,5-a]pyridin-6-yl-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone is a complex organic compound characterized by a fused heterocyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridin-6-yl-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone involves multi-step organic reactions. Common synthetic routes include:
Formation of the imidazo[1,5-a]pyridine core: : This step typically involves the cyclization of 2-aminopyridine derivatives with aldehydes under acidic or basic conditions.
Introduction of the triazolyl group: : The triazole moiety is usually introduced through click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition between azides and alkynes.
Incorporation of the pyrrolidinylmethanone side chain: : The final step involves the addition of the pyrrolidin-1-yl-methanone group, often through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound would require large-scale reactors capable of maintaining precise temperature and pressure conditions. Key considerations include the scalability of the synthetic routes and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,5-a]pyridin-6-yl-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: : Reacts with oxidizing agents to form oxo derivatives.
Reduction: : Can be reduced to corresponding amines or alcohols under suitable conditions.
Substitution: : Participates in nucleophilic and electrophilic substitution reactions.
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Lithium aluminium hydride or sodium borohydride in anhydrous solvents.
Substitution: : Various nucleophiles or electrophiles under different pH conditions.
Major Products Formed: The major products from these reactions include:
Oxo derivatives from oxidation.
Amines and alcohols from reduction.
Substituted derivatives depending on the nature of the reacting species.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules. It is also a useful ligand in coordination chemistry.
Biology: In biological research, it has potential as a molecular probe due to its ability to interact with nucleic acids and proteins.
Medicine: Medically, this compound is being investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: In the industrial sector, it is used in the development of novel materials with unique electronic properties.
Mechanism of Action
Imidazo[1,5-a]pyridin-6-yl-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone exerts its effects through the following mechanisms:
Enzyme inhibition: : It inhibits specific enzymes by binding to their active sites.
Molecular interactions: : It interacts with nucleic acids, affecting gene expression and protein synthesis.
Molecular Targets and Pathways: Key molecular targets include DNA and RNA polymerases, as well as various kinases involved in signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds:
Imidazo[1,2-a]pyridines: : These compounds share a similar core structure but differ in their substitution patterns.
Triazolylmethanones: : These compounds contain the triazolylmethanone moiety but have different heterocyclic cores.
Uniqueness: Imidazo[1,5-a]pyridin-6-yl-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone stands out due to its unique combination of structural features, which contribute to its distinctive chemical reactivity and biological activity.
Properties
IUPAC Name |
imidazo[1,5-a]pyridin-6-yl-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c22-15(12-3-4-13-8-16-11-19(13)9-12)21-6-1-2-14(21)10-20-7-5-17-18-20/h3-5,7-9,11,14H,1-2,6,10H2/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHDTQAPTUDHQJ-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CN3C=NC=C3C=C2)CN4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CN3C=NC=C3C=C2)CN4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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